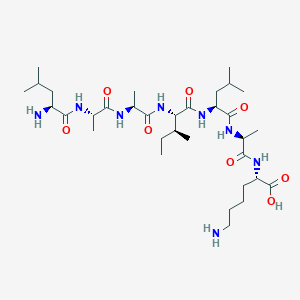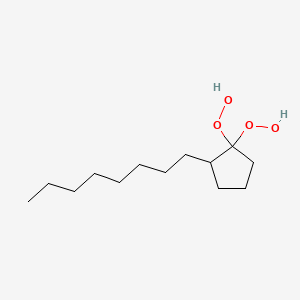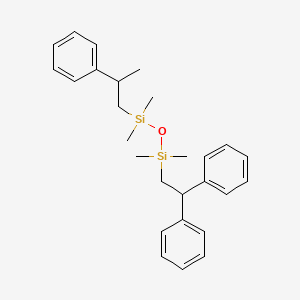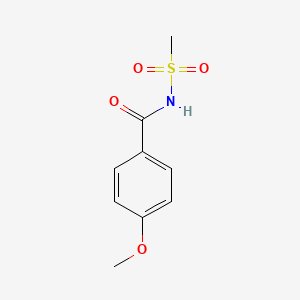
3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” is a synthetic organic compound that belongs to the class of carbonates. This compound is characterized by the presence of a pyridine ring substituted with an amino and a chlorine group, a difluorophenyl group, and a carbonate ester moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridine Derivative: Starting with a chloropyridine derivative, an amino group can be introduced via nucleophilic substitution.
Introduction of the Difluorophenyl Group: This can be achieved through a cross-coupling reaction such as Suzuki or Heck coupling.
Formation of the Carbonate Ester: The final step involves the reaction of the intermediate with a carbonate source, such as dimethyl carbonate, under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridine ring or the difluorophenyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The chlorine atom on the pyridine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of the amino and difluorophenyl groups suggests potential interactions with biological targets.
Medicine
Medicinally, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities. The specific activity would depend on the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of “3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Amino-5-chloropyridin-4-yl)-4-phenyl-2-methylbutan-2-yl carbonate
- 3-(2-Amino-5-chloropyridin-4-yl)-4-(2,4-difluorophenyl)-2-methylbutan-2-yl carbonate
- 3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-dichlorophenyl)-2-methylbutan-2-yl carbonate
Uniqueness
The uniqueness of “3-(2-Amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl carbonate” lies in the specific substitution pattern on the pyridine and phenyl rings. The presence of both amino and difluorophenyl groups may confer unique biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
820225-05-6 |
|---|---|
Molekularformel |
C17H16ClF2N2O3- |
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
[3-(2-amino-5-chloropyridin-4-yl)-4-(2,5-difluorophenyl)-2-methylbutan-2-yl] carbonate |
InChI |
InChI=1S/C17H17ClF2N2O3/c1-17(2,25-16(23)24)12(11-7-15(21)22-8-13(11)18)6-9-5-10(19)3-4-14(9)20/h3-5,7-8,12H,6H2,1-2H3,(H2,21,22)(H,23,24)/p-1 |
InChI-Schlüssel |
UZKOCOHWEBCNIL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C(CC1=C(C=CC(=C1)F)F)C2=CC(=NC=C2Cl)N)OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
![2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine](/img/structure/B14216154.png)


![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)


![2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]-](/img/structure/B14216203.png)



![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)

